
Thal-sns-032
Overview
Description
THAL-SNS-032 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade cyclin-dependent kinase 9 (CDK9), a transcriptional regulator critical for cancer cell survival . It conjugates the multi-kinase inhibitor SNS-032 to a thalidomide-derived E3 ligase recruiter, enabling CRBN-mediated ubiquitination and proteasomal degradation of CDK9 . Unlike traditional kinase inhibitors, this compound achieves sustained pharmacological effects by eliminating CDK9 protein rather than transiently inhibiting its enzymatic activity . Preclinical studies demonstrate its potency in HER2-positive breast cancer, acute lymphoblastic leukemia (MOLT4), and other malignancies, with IC50 values in the nanomolar range .
Preparation Methods
THAL-SNS-032 is synthesized by linking the cyclin-dependent kinase inhibitor SNS-032 to a thalidomide derivative that binds to the cereblon E3 ubiquitin ligase . The synthetic route involves several steps, including the preparation of the SNS-032 ligand, the thalidomide derivative, and the linker . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and methanol . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
THAL-SNS-032 undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound’s functional groups.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
THAL-SNS-032 has several scientific research applications:
Mechanism of Action
THAL-SNS-032 exerts its effects by selectively inducing the degradation of cyclin-dependent kinase 9. The compound recruits the cereblon E3 ubiquitin ligase to cyclin-dependent kinase 9, leading to its ubiquitination and subsequent degradation by the proteasome . This degradation disrupts the function of cyclin-dependent kinase 9, which is involved in transcriptional regulation and cell cycle progression . The molecular targets and pathways involved include the ubiquitin-proteasome system and the transcriptional machinery regulated by cyclin-dependent kinase 9 .
Comparison with Similar Compounds
Mechanism of Action
Key Insights :
- This compound achieves catalytic, sub-stoichiometric degradation of CDK9, sparing other SNS-032 targets like CDK1/2/7 .
- SNS-032 inhibits multiple CDKs (IC50 for CDK9: ~164.5 nM in MCF-7/TAX cells) but lacks selectivity, leading to off-target effects .
- NVP-2 shows superior selectivity for CDK9 inhibition but transient effects compared to this compound’s prolonged degradation .
Selectivity and Degradation Efficiency
- This compound :
- SNS-032 :
Contrast : this compound’s PROTAC design converts SNS-032’s promiscuity into CDK9-selective degradation, reducing off-target kinase inhibition .
Pharmacological and Transcriptional Effects
- Cytotoxicity :
- Transcriptional Suppression :
Toxicity and Resistance
- Toxicity :
- Resistance :
Pharmacodynamic Durability
Biological Activity
THAL-SNS-032 is a novel compound developed as a selective degrader of cyclin-dependent kinase 9 (CDK9), which plays a critical role in transcriptional regulation. This compound is a conjugate of the multi-targeting kinase inhibitor SNS-032 and thalidomide, designed to exploit the cereblon (CRBN) E3 ligase pathway for targeted protein degradation. The biological activity of this compound has garnered attention due to its potential therapeutic applications in various malignancies, particularly in hematological cancers.
Selective Degradation of CDK9
This compound operates through a mechanism known as PROTAC (Proteolysis Targeting Chimera), which facilitates the targeted degradation of specific proteins. The compound exhibits potent and selective degradation of CDK9 with an effective concentration (EC50) of approximately 4 nM , significantly outperforming other cyclin-dependent kinases (CDKs) such as CDK2, CDK1, and CDK7, which have EC50 values of 62 nM , 171 nM , and 398 nM , respectively . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
Pharmacodynamics
The degradation kinetics of this compound were evaluated in MOLT4 cells, revealing that treatment with concentrations as low as 250 nM resulted in complete CDK9 degradation. Notably, this effect was observed to persist for at least 24 hours , indicating a prolonged pharmacodynamic action compared to traditional inhibitors . In contrast, other CDKs showed little to no change in protein levels under similar conditions, underscoring the specificity of this compound for CDK9 .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various leukemia cell lines. For example, it has been shown to induce apoptosis in sensitive cell lines such as BT474 and T47D, with significant increases in markers of apoptosis following treatment. Western blot analyses indicated that this compound treatment resulted in decreased levels of anti-apoptotic proteins like Mcl-1 and XIAP, further supporting its mechanism as an apoptosis inducer .
Case Studies
Case Study 1: Efficacy in Pancreatic Ductal Adenocarcinoma (PDAC)
A study investigated the combination of this compound with an EZH2 inhibitor in PDAC models. The results highlighted that this compound significantly enhanced antitumor effects when used alongside other therapeutic agents, suggesting its potential role in combination therapies for aggressive cancers .
Case Study 2: Resistance Mechanisms
Research involving trastuzumab-resistant BT474-derived cell lines revealed that these cells exhibited heightened sensitivity to this compound compared to their parental counterparts. This suggests that this compound may overcome certain resistance mechanisms commonly encountered in cancer therapies .
In Vivo Studies
In vivo experiments have shown that this compound can induce tumor regression in xenograft models; however, toxicity remains a concern. Notably, gastrointestinal disorders were observed at therapeutic doses, indicating that careful dose management will be essential for clinical applications .
Summary Table of Biological Activity
Parameter | Value |
---|---|
Target | CDK9 |
EC50 for CDK9 | 4 nM |
EC50 for CDK2 | 62 nM |
EC50 for CDK1 | 171 nM |
EC50 for CDK7 | 398 nM |
Complete Degradation Concentration | 250 nM |
Duration of Effect | ≥24 hours |
Properties
IUPAC Name |
N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]-1-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]piperidine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H52N8O10S2/c1-40(2,3)29-21-43-32(58-29)24-59-33-22-44-39(60-33)46-35(51)25-9-13-47(14-10-25)23-31(50)42-12-16-56-18-20-57-19-17-55-15-11-41-27-6-4-5-26-34(27)38(54)48(37(26)53)28-7-8-30(49)45-36(28)52/h4-6,21-22,25,28,41H,7-20,23-24H2,1-3H3,(H,42,50)(H,44,46,51)(H,45,49,52) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDZOYLPNAIDOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCN(CC3)CC(=O)NCCOCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52N8O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
869.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.